molecular formula C8H12ClNO2 B6284779 4-(aminomethyl)-3-methoxyphenol hydrochloride CAS No. 1255942-75-6

4-(aminomethyl)-3-methoxyphenol hydrochloride

Cat. No.: B6284779
CAS No.: 1255942-75-6
M. Wt: 189.6
InChI Key:
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Description

4-(aminomethyl)-3-methoxyphenol hydrochloride is an organic compound with the molecular formula C8H11NO2·HCl. It is a derivative of phenol, featuring an aminomethyl group at the 4-position and a methoxy group at the 3-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-3-methoxyphenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxyphenol.

    Formylation: The 3-methoxyphenol undergoes formylation to introduce a formyl group at the 4-position.

    Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-3-methoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form more stable derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, reduced phenols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(aminomethyl)-3-methoxyphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-3-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems.

    Pathways Involved: It may modulate oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)phenol hydrochloride: Lacks the methoxy group at the 3-position.

    3-methoxyphenol: Lacks the aminomethyl group at the 4-position.

    4-(aminomethyl)-2-methoxyphenol hydrochloride: Has the methoxy group at the 2-position instead of the 3-position.

Uniqueness

4-(aminomethyl)-3-methoxyphenol hydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1255942-75-6

Molecular Formula

C8H12ClNO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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